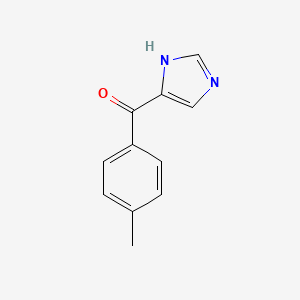

(1H-imidazol-4-yl)-p-tolyl-methanone

Description

Historical Context and Evolution of Imidazole-Based Chemical Scaffolds

The history of imidazole-based compounds dates back to the 19th century, with the imidazole (B134444) ring being a fundamental component of many biologically crucial molecules, including the amino acid histidine and purines found in nucleic acids. mdpi.com Over the decades, synthetic chemists have developed a vast array of methods for the synthesis and functionalization of the imidazole core, leading to its widespread use in medicinal chemistry and materials science. mdpi.comeurekaselect.com The adaptability of the imidazole scaffold allows for the introduction of various substituents, enabling the fine-tuning of a molecule's steric and electronic properties to achieve desired functions. bohrium.com

Overview of Current Research Trends on Related Molecular Architectures

Current research on imidazole-containing compounds is vibrant and expansive, with applications ranging from anticancer and antimicrobial agents to materials with unique optical properties. nih.govwisdomlib.orgbenthamdirect.com Scientists are increasingly focusing on the development of hybrid molecules that combine the imidazole scaffold with other pharmacologically active moieties to create multifunctional agents. bohrium.com The synthesis of polysubstituted imidazoles is a particularly active area, as the precise placement of different functional groups on the imidazole ring can lead to highly selective and potent compounds. nih.gov

Scope and Objectives of Academic Inquiry Pertaining to (1H-imidazol-4-yl)-p-tolyl-methanone

While extensive research exists for the broader class of imidazole derivatives, specific academic inquiry solely focused on this compound is limited in publicly available literature. The primary interest in this compound likely stems from its potential as a building block in the synthesis of more complex molecules. Its structural features—a reactive imidazole ring and a modifiable p-tolyl group connected by a methanone (B1245722) linker—make it an attractive intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs. The academic objectives surrounding this compound would likely involve the development of efficient synthetic routes for its preparation and its utilization in the synthesis of novel compounds with potential therapeutic applications. The compound is commercially available, suggesting its use as a starting material in chemical synthesis. bldpharm.com

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 78892-77-0 |

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | (1H-imidazol-4-yl)(4-methylphenyl)methanone |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Detailed Research Findings

As of the current body of scientific literature, detailed research findings specifically investigating the synthesis, characterization, and application of this compound are not extensively published. However, general synthetic strategies for analogous imidazole ketones can be inferred from the broader literature on imidazole chemistry.

One common approach to synthesizing such compounds involves the acylation of an appropriately substituted imidazole with a suitable acylating agent, such as a benzoyl chloride, in the presence of a catalyst. For instance, the Friedel-Crafts acylation of an N-protected imidazole with p-toluoyl chloride could be a plausible route.

While specific biological activity data for this compound is not available, the imidazole moiety is a well-established pharmacophore. Numerous imidazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govamazonaws.com The p-tolyl group, a simple aromatic hydrocarbon substituent, can influence the lipophilicity of the molecule, which in turn can affect its pharmacokinetic properties.

The primary role of this compound in the current research landscape appears to be that of a versatile chemical intermediate. Its structure is amenable to further chemical transformations at several positions: the imidazole ring can be N-alkylated or N-arylated, and the ketone functionality can undergo reactions such as reduction to an alcohol or conversion to an oxime. These modifications can lead to a diverse range of new chemical entities with potentially interesting biological profiles.

Properties

IUPAC Name |

1H-imidazol-5-yl-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11(14)10-6-12-7-13-10/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJACNNVFZULNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of (1H-imidazol-4-yl)-p-tolyl-methanone

Retrosynthetic analysis of this compound identifies three primary disconnections. The most apparent disconnection is at the carbon-carbon bond of the carbonyl group, suggesting a Friedel-Crafts-type acylation or a cross-coupling reaction.

Disconnection A (Acyl-Imidazole Bond): This pathway disconnects the bond between the imidazole (B134444) C4 position and the carbonyl carbon. This suggests a reaction between a 4-substituted imidazole nucleophile (e.g., 4-lithioimidazole or a 4-organozinc derivative) and a p-tolyl electrophile like p-toluoyl chloride. Alternatively, it points towards an electrophilic acylation of the imidazole ring.

Disconnection B (Acyl-Tolyl Bond): This approach breaks the bond between the carbonyl carbon and the p-tolyl ring. This retrosynthetic step leads to a 4-acyl imidazole derivative and a p-tolyl nucleophile (e.g., p-tolylmagnesium bromide or p-tolyllithium).

Disconnection C (Imidazole Ring Formation): A more fundamental approach involves disconnecting the bonds that form the imidazole ring itself. This strategy would build the imidazole ring from acyclic precursors that already contain the p-tolyl methanone (B1245722) moiety, such as an α-haloketone derived from p-tolualdehyde. One common method is the Debus-Radziszewski synthesis, which condenses a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.netwjpsonline.com

These disconnections form the basis for designing convergent or linear synthetic sequences to access the target molecule.

The success of the synthesis relies on the efficient preparation of key intermediates.

Imidazole Precursors: The synthesis of 4-substituted imidazoles is well-established. For pathways requiring a pre-formed imidazole, methods like the van Leusen imidazole synthesis can be employed, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine. nih.gov Another approach is the cyclization of α-amino amides with orthoesters, which can yield variously substituted (4H)-imidazol-4-ones that can be further modified. nih.gov For pathways involving building the ring, starting materials such as α-dicarbonyl compounds or α-hydroxyketones are common. derpharmachemica.com

p-Tolyl Moieties: The p-tolyl group can be introduced using either nucleophilic or electrophilic reagents. ontosight.ai

Nucleophilic p-Tolyl Reagents: These are typically organometallic compounds such as p-tolylmagnesium bromide (a Grignard reagent) or p-tolyllithium. They are prepared from the reaction of 4-bromotoluene (B49008) or 4-chlorotoluene (B122035) with magnesium or lithium metal, respectively. These reagents are potent nucleophiles, ideal for attacking carbonyl centers. nih.govmasterorganicchemistry.comlibretexts.org

Electrophilic p-Tolyl Reagents: Common electrophilic precursors include p-toluoyl chloride, p-tolualdehyde, or p-toluic acid. p-Toluoyl chloride, a highly reactive acylating agent, can be synthesized from p-toluic acid using reagents like thionyl chloride or oxalyl chloride.

The central ketone linkage can be formed through several direct or indirect methods.

Direct Approaches: Direct formation of the aryl-heteroaryl ketone is often the most efficient route.

Friedel-Crafts Acylation: This classic method involves the acylation of an electron-rich aromatic or heteroaromatic ring. The direct acylation of the imidazole ring at the C4 position with p-toluoyl chloride, typically in the presence of a Lewis acid catalyst, is a potential route. However, selectivity can be an issue due to the multiple nucleophilic sites on the imidazole ring.

Cross-Coupling Reactions: Modern cross-coupling methods offer high selectivity. A palladium-catalyzed Suzuki-Miyaura coupling could be employed between a 4-imidazoleboronic acid derivative and p-toluoyl chloride. organic-chemistry.org Similarly, a Hiyama coupling can be performed with arylsiloxanes. organic-chemistry.org

Reaction with Organometallics: The reaction of a protected 4-lithioimidazole with p-tolualdehyde followed by oxidation of the resulting secondary alcohol provides an alternative pathway.

Indirect Approaches: Indirect methods involve the formation of a precursor functional group that is subsequently converted to the ketone. A common strategy is the oxidation of a secondary alcohol. The precursor, (1H-imidazol-4-yl)(p-tolyl)methanol, can be synthesized by reacting a 4-formylimidazole with a p-tolyl Grignard reagent or by reacting 4-lithioimidazole with p-tolualdehyde. The subsequent oxidation to the ketone can be achieved using a variety of reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or via a Swern oxidation.

Optimized Reaction Conditions and Mechanistic Studies of Synthetic Pathways

The efficiency, yield, and selectivity of the synthetic pathways are highly dependent on the reaction conditions. Careful optimization of catalysts, solvents, and temperature is crucial for a successful synthesis.

Catalysis plays a pivotal role in both the formation of the imidazole ring (C-N bond formation) and the construction of the methanone linkage (C-C bond formation).

C-N Bond Formations: The synthesis of the imidazole ring often involves acid or base catalysis to promote condensation and cyclization reactions. rsc.org In recent years, transition metal catalysts have been employed to achieve milder reaction conditions and greater functional group tolerance. Copper-catalyzed methods, for instance, are widely used for forming C-N bonds in the synthesis of N-aryl imidazoles and related heterocycles. researchgate.netacs.org These reactions, such as the Ullmann condensation, proceed through an oxidative addition/reductive elimination cycle. researchgate.net

C-C Bond Formations: The formation of the ketone C-C bond often relies on transition metal catalysis, particularly with palladium. acs.orgresearchgate.net Catalytic systems for α-arylation of ketones or cross-coupling reactions are well-documented. rsc.org These reactions typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can influence the efficiency of the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination steps. Biocatalytic routes using enzymes like aldolases or thiamine-dependent lyases also represent an emerging strategy for C-C bond formation under mild conditions. rsc.orgacs.org

| Bond Type | Reaction | Catalyst System | Typical Ligand/Base | Key Advantage |

|---|---|---|---|---|

| C-N | Imidazole Cyclization | CuI or Cu(OAc)₂ | L-Proline, K₃PO₄ | Mild conditions for N-arylation. researchgate.netnih.gov |

| C-N | Heterocycle Formation | Lewis Acids (e.g., ZnCl₂) | Ammonium Acetate | Promotes condensation in multi-component reactions. rsc.org |

| C-C | Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | PCy₃, Na₂CO₃ | High functional group tolerance. organic-chemistry.org |

| C-C | Hiyama Coupling | Pd(OAc)₂ | PCy₃, Et₃N·3HF | Coupling with organosilanes. organic-chemistry.org |

| C-C | α-Arylation of Ketones | Palladium(II) | N-Acetyl Phenylalanine | Direct C-H activation possible. acs.org |

The reaction medium and temperature are critical parameters that must be controlled to maximize product yield and minimize side reactions.

Solvent Effects: The choice of solvent can dramatically influence reaction rates and outcomes.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are often used for cross-coupling and imidazole synthesis reactions. They can dissolve ionic intermediates and reagents while not interfering with nucleophilic or basic species.

Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are common in organometallic reactions, such as those involving Grignard reagents, as they are non-protic and can solvate the metal cations.

Solvent-Free Conditions: In some cases, particularly for multi-component reactions, solvent-free conditions under heating can lead to high yields and simplified purification, aligning with the principles of green chemistry. asianpubs.org

Temperature Control: Temperature management is essential for controlling the reaction kinetics and thermodynamics. Many organometallic reactions, especially those involving highly reactive species like organolithiums, are initiated at low temperatures (e.g., -78 °C) to prevent side reactions and control selectivity. Subsequent steps may require heating or reflux to overcome activation energy barriers, particularly in cyclization or aromatization steps. For imidazole synthesis, temperatures can range from room temperature to over 150 °C depending on the specific methodology. rsc.orgresearchgate.net The use of microwave irradiation has also been shown to significantly reduce reaction times by efficiently transferring energy. derpharmachemica.com

| Reaction Type | Typical Solvent | Temperature Range | Effect on Outcome |

|---|---|---|---|

| Grignard Reaction | THF, Diethyl Ether | 0 °C to 35 °C | Maintains stability of the organometallic reagent. |

| Suzuki Coupling | Dioxane/Water, DMF | 80 °C to 110 °C | Higher temperatures facilitate the catalytic cycle. |

| Debus-Radziszewski Imidazole Synthesis | Ethanol (B145695), Acetic Acid | Reflux | Drives the condensation and cyclization to completion. wjpsonline.com |

| Microwave-Assisted Synthesis | Ethanol or Solvent-Free | 100 °C to 160 °C | Accelerates reaction rates, often improving yields. derpharmachemica.com |

| Lithiation | THF, Hexane (B92381) | -78 °C to 0 °C | Prevents decomposition of the highly reactive organolithium species. |

Green Chemistry Principles and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like imidazoles to minimize environmental impact. These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to improve reaction efficiency and reduce waste.

Microwave-Assisted Synthesis: A prominent green chemistry technique is the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netguidechem.comnih.gov For the synthesis of imidazole derivatives, microwave-assisted protocols often lead to cleaner reactions with easier work-up procedures. guidechem.com For instance, the condensation of dicarbonyl compounds, aldehydes, and ammonia sources to form the imidazole ring can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent. nih.govchemicalbook.com One-pot, multi-component reactions under microwave irradiation represent a particularly efficient and atom-economical approach to constructing polysubstituted imidazoles. nih.govresearchgate.net

Catalytic Approaches: The use of catalysts, especially reusable heterogeneous catalysts, is a cornerstone of green synthesis. For imidazole synthesis, various catalysts have been employed to enhance reaction rates and selectivity under milder conditions. These include Lewis acids like ZrCl₄ and reusable solid catalysts such as Cr₂O₃ nanoparticles. researchgate.net The use of such catalysts can reduce the need for stoichiometric reagents and simplify purification processes.

Solvent-Free and Aqueous Media: Conducting reactions in the absence of volatile organic solvents or in aqueous media is another key aspect of green chemistry. Solvent-free syntheses of imidazole derivatives have been reported, often in conjunction with microwave irradiation, which provides an environmentally benign alternative to traditional methods. nih.govmdpi.com Water has also been explored as a green solvent for the synthesis of polysubstituted imidazoles, offering advantages in terms of safety, cost, and environmental impact. researchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis of imidazole frameworks.

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields. researchgate.netguidechem.com | Can be applied to the cyclization step to form the imidazole ring or subsequent modification reactions. |

| Catalysis | Use of reusable catalysts (e.g., nano-Cr₂O₃, ZrCl₄) to improve efficiency. researchgate.net | Catalytic oxidation of an alcohol precursor or in the formation of the imidazole core. |

| Solvent-Free Reactions | Reduces or eliminates the use of volatile organic solvents. mdpi.com | Applicable in multi-component reactions to form the imidazole ring. |

| Aqueous Media | Utilizes water as a safe and environmentally friendly solvent. researchgate.net | Could be employed in the synthesis of water-soluble precursors or in the final cyclization step. |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity: The synthesis of this compound necessitates control over the position of the substituents on the imidazole ring. The formation of the 4-substituted isomer is crucial, and various synthetic strategies can be employed to achieve this regioselectivity.

One effective strategy is to start with a pre-functionalized imidazole precursor where the desired substitution pattern is already established. For example, the synthesis can commence with 1H-imidazole-4-carbaldehyde or 1H-imidazole-4-carboxylic acid. guidechem.comchemicalbook.com These starting materials ensure that the subsequent functionalization will occur at the 4-position.

A plausible synthetic route to this compound is a multi-step process starting from a 4-substituted imidazole. For instance, 1H-imidazole-4-carbaldehyde can be reacted with a p-tolyl Grignard reagent (p-tolylmagnesium bromide) to yield (1H-imidazol-4-yl)(p-tolyl)methanol. vulcanchem.com Subsequent oxidation of this secondary alcohol would then provide the target ketone. This approach guarantees the desired regiochemistry.

Alternatively, regioselective synthesis can be achieved during the construction of the imidazole ring itself. For example, the reaction of an α-haloketone with an amidine can lead to the formation of substituted imidazoles. vulcanchem.com The choice of reactants can influence the final substitution pattern. However, for the specific synthesis of a 4-aroylimidazole, starting with a pre-formed 4-substituted imidazole is often a more direct and reliable method for ensuring regioselectivity. rsc.org

Stereoselectivity: The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not a primary concern for its preparation. However, if chiral centers were to be introduced into the molecule, for example, through modifications of the imidazole or p-tolyl moieties, then enantioselective or diastereoselective methods would become relevant. For instance, the catalytic asymmetric allylation of 2-acylimidazoles has been reported to produce chiral building blocks. dergipark.org.trresearchgate.net

Synthesis of Structural Analogues and Novel Derivatives of the this compound Framework

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be made to the imidazole moiety, the p-tolyl group, or the methanone linkage.

Modifications to the Imidazole Moiety

The imidazole ring offers several positions for modification. The nitrogen atoms are particularly amenable to substitution.

N-Alkylation and N-Arylation: The N-1 and N-3 positions of the imidazole ring can be alkylated or arylated. N-alkylation can be achieved by treating the parent imidazole with an alkyl halide in the presence of a base. dergipark.org.tr The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the imidazole ring. beilstein-journals.org N-arylation can be accomplished through copper-catalyzed cross-coupling reactions with aryl halides. nih.gov

C-Substitution: The carbon atoms of the imidazole ring (C-2 and C-5) can also be functionalized. For example, halogenation of the imidazole ring can introduce a handle for further modifications, such as Suzuki cross-coupling reactions to introduce new aryl or heteroaryl groups. semanticscholar.orgsemanticscholar.org

The following table outlines some potential modifications to the imidazole moiety.

| Modification Site | Reaction Type | Example Reagents | Resulting Structure |

| N-1/N-3 | N-Alkylation | Alkyl halide, Base | N-Alkyl-(imidazol-4-yl)-p-tolyl-methanone |

| N-1/N-3 | N-Arylation | Aryl halide, Cu catalyst | N-Aryl-(imidazol-4-yl)-p-tolyl-methanone |

| C-2/C-5 | Halogenation | N-Bromosuccinimide (NBS) | (Halo-imidazol-4-yl)-p-tolyl-methanone |

| C-2/C-5 | Suzuki Coupling | Arylboronic acid, Pd catalyst | (Aryl-imidazol-4-yl)-p-tolyl-methanone |

Alterations to the p-Tolyl Group

The p-tolyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl rings. This can be achieved by employing different Grignard reagents in the synthetic route described earlier. For example, using phenylmagnesium bromide instead of p-tolylmagnesium bromide would lead to (1H-imidazol-4-yl)(phenyl)methanone.

Alternatively, if the synthesis starts with a halo-substituted benzoyl imidazole, Suzuki or other palladium-catalyzed cross-coupling reactions can be used to introduce a wide variety of aryl and heteroaryl groups. ias.ac.inresearchgate.net This approach offers a high degree of flexibility in modifying this part of the molecule.

The table below illustrates some possible alterations to the p-tolyl group.

| Synthetic Approach | Reagents | Resulting Analogue |

| Grignard Reaction | Arylmagnesium halide + Imidazole-4-carbaldehyde | (1H-imidazol-4-yl)(aryl)methanone |

| Suzuki Coupling | (Imidazol-4-yl)(4-halophenyl)methanone + Arylboronic acid | (1H-imidazol-4-yl)(biphenyl-4-yl)methanone |

Variations at the Methanone Linkage

The methanone (carbonyl) bridge can be modified to alter the electronic and steric properties of the molecule.

Reduction to Methylene (B1212753) Bridge: The carbonyl group can be reduced to a methylene group (-CH₂-) using standard reducing agents such as those employed in the Wolff-Kishner or Clemmensen reductions. This would yield 4-(p-tolyl)methyl-1H-imidazole.

Conversion to Amides and Esters: Starting from 1H-imidazole-4-carboxylic acid, a variety of amides and esters can be synthesized. nih.govmdpi.com The carboxylic acid can be activated (e.g., as an acid chloride or with a coupling agent) and then reacted with an amine or an alcohol to form the corresponding amide or ester linkage, respectively. This replaces the ketone with a different functional group, which can have a significant impact on the molecule's properties.

Formation of Oximes and Hydrazones: The carbonyl group can react with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These derivatives can serve as intermediates for further transformations or as final products with distinct biological activities.

The following table summarizes potential variations at the methanone linkage.

| Starting Material | Reaction | Resulting Linkage |

| This compound | Wolff-Kishner Reduction | Methylene (-CH₂-) |

| 1H-Imidazole-4-carboxylic acid | Amide Coupling | Amide (-CONH-) |

| 1H-Imidazole-4-carboxylic acid | Esterification | Ester (-COO-) |

| This compound | Reaction with Hydroxylamine | Oxime (-C=NOH-) |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution and the solid state. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of (1H-imidazol-4-yl)-p-tolyl-methanone can be assembled.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) and p-tolyl rings. The p-tolyl group should exhibit a characteristic AA'BB' splitting pattern for its aromatic protons, with two doublets integrating to two protons each. A singlet corresponding to the three protons of the methyl (-CH₃) group would appear in the upfield region. The imidazole ring protons at the C2 and C5 positions are expected to appear as singlets, with their chemical shifts influenced by the electron-withdrawing effect of the adjacent carbonyl group. A broad, exchangeable signal corresponding to the N-H proton of the imidazole ring would also be present.

The ¹³C NMR spectrum provides information on all unique carbon atoms. A signal in the downfield region (typically ~185-195 ppm) is characteristic of the ketone carbonyl carbon. The p-tolyl ring will show four distinct signals: two for the protonated carbons, one for the methyl-substituted carbon, and one for the carbonyl-substituted quaternary carbon. The imidazole ring is expected to show three signals for its C2, C4, and C5 carbons.

To definitively assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would primarily show cross-peaks between the ortho-coupled protons on the p-tolyl ring, confirming their adjacency. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH). This allows for the unambiguous assignment of protonated carbons in both the imidazole and p-tolyl rings. sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C=O | - | ~188.0 | H-2', H-6', H-5'' |

| C-1' | - | ~135.0 | H-2', H-6', -CH₃ |

| C-2', C-6' | ~7.8 (d) | ~130.0 | C=O, C-4', C-1' |

| C-3', C-5' | ~7.3 (d) | ~129.5 | C-1', C-4' |

| C-4' | - | ~144.0 | H-2', H-6', -CH₃ |

| -CH₃ | ~2.4 (s) | ~21.5 | C-4', C-3', C-5' |

| N-H | ~12-13 (br s) | - | - |

| C-2'' | ~8.0 (s) | ~138.0 | C-4'', C-5'' |

| C-4'' | - | ~140.0 | H-2'', H-5'' |

| C-5'' | ~7.9 (s) | ~120.0 | C=O, C-2'', C-4'' |

For compounds that can exist in different crystalline forms, known as polymorphs, solid-state NMR (SSNMR) is an essential analytical technique. Different polymorphs can exhibit distinct physical properties, and SSNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is highly sensitive to the local electronic environment of the carbon nuclei. Variations in crystal packing and intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group, lead to measurable differences in the ¹³C chemical shifts. Therefore, SSNMR can be used to identify, differentiate, and quantify different polymorphic forms of solid this compound, providing critical information for materials science and pharmaceutical development.

The structural dynamics of this compound in solution can be investigated using advanced NMR methods. Two key dynamic processes are of interest: conformational changes and prototropic tautomerism.

Tautomerism: The N-unsubstituted imidazole ring can exist in two tautomeric forms, with the proton residing on either of the two nitrogen atoms. For this molecule, this results in an equilibrium between this compound and (1H-imidazol-5-yl)-p-tolyl-methanone. NMR spectroscopy is a primary tool for studying such equilibria. researchgate.net The rate of proton exchange between the nitrogens determines the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, distinct sets of signals for each tautomer may be observed. More commonly, the exchange is fast, resulting in a time-averaged spectrum where the chemical shifts of the C4 and C5 positions of the imidazole ring are averaged. nih.govresearchgate.net Variable-temperature NMR studies can be used to probe the kinetics of this exchange process.

Conformational Analysis: The molecule possesses rotational freedom around the single bonds connecting the carbonyl group to the two aromatic rings. The relative orientation of these rings (the conformation) is determined by steric and electronic factors. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the preferred conformation in solution by detecting through-space correlations between protons that are close to each other, such as protons on the p-tolyl ring and the imidazole ring. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. arvojournals.orgub.edunih.govmdpi.com For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₀N₂O. By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental formula can be confirmed with a high degree of confidence (typically with an error of less than 5 parts per million).

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₁₁H₁₀N₂O | [M+H]⁺ | 187.0866 |

| C₁₁H₁₀N₂O | [M+Na]⁺ | 209.0685 |

| C₁₁H₁₀N₂O | [M-H]⁻ | 185.0720 |

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable information about the molecule's structure. nih.gov The protonated molecule of this compound, [M+H]⁺ (m/z 187.0866), would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the weakest bonds and most stable resulting fragments.

The most probable fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). youtube.comlibretexts.org This would lead to the formation of a p-tolyl acylium ion and a neutral imidazole molecule, or an imidazolyl fragment and a neutral p-tolyl fragment. Further fragmentation of these primary ions can also occur.

Key Predicted Fragmentation Pathways:

Formation of p-tolyl acylium ion: Cleavage of the C(O)-imidazole bond would yield a characteristic fragment at m/z 119.0855, corresponding to [C₈H₇O]⁺. This stable acylium ion is a common feature in the mass spectra of aryl ketones.

Formation of p-tolyl cation: The p-tolyl acylium ion (m/z 119) can subsequently lose a molecule of carbon monoxide (CO) to form the p-tolyl cation ([C₇H₇]⁺) at m/z 91.0542.

Fragmentation of the imidazole ring: The imidazole ring itself can undergo characteristic fragmentation, often involving the loss of hydrogen cyanide (HCN), leading to smaller fragment ions.

Table 3: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Formula |

| 187.0866 | 119.0855 | C₃H₃N₂ | [C₈H₇O]⁺ (p-tolyl acylium ion) |

| 187.0866 | 91.0542 | C₄H₃N₂O | [C₇H₇]⁺ (p-tolyl cation) |

| 119.0855 | 91.0542 | CO | [C₇H₇]⁺ (p-tolyl cation) |

Ionization Techniques (Electrospray Ionization, ESI; Matrix-Assisted Laser Desorption/Ionization, MALDI)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques that are particularly useful for analyzing organic molecules without causing significant fragmentation.

For this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Given the presence of the basic imidazole nitrogen, protonation should be readily achieved. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the confirmation of the elemental formula (C₁₁H₁₀N₂O).

MALDI-TOF (Time-of-Flight) mass spectrometry would be another suitable technique, particularly for a solid sample. The compound would be co-crystallized with a matrix and irradiated with a laser, leading to desorption and ionization. Similar to ESI, this would be expected to primarily generate the singly charged molecular ion.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A typical HPLC method for this compound would likely be a reverse-phase method.

Method Development: A C18 column would be a common starting point for method development. The mobile phase would likely consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the elution of all components in a reasonable time frame. Detection would most likely be performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, predicted to be in the range of 254-280 nm due to the aromatic and carbonyl chromophores.

Validation: A validated HPLC method would demonstrate linearity, accuracy, precision, specificity, and robustness. This would involve analyzing the compound at various concentrations to establish a calibration curve and performing replicate injections to assess repeatability.

While general principles of HPLC are well-established, a specific, validated HPLC method for this compound, including parameters like retention time, is not documented in readily accessible scientific sources.

Gas Chromatography (GC) for Volatile Impurities and Byproducts

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present from the synthesis of this compound. These could include residual solvents or volatile byproducts. The compound itself is likely not volatile enough for direct GC analysis without derivatization. Headspace GC, where the vapor above the sample is injected, is a common technique for quantifying residual solvents.

There is no specific information available in the literature regarding the use of GC for the analysis of impurities in this compound.

Thin Layer Chromatography (TLC) Applications in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. A suitable mobile phase (eluent), likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be developed to achieve good separation between the starting materials, intermediates, and the final product. The spots on the TLC plate would be visualized under UV light.

While TLC is a standard practice in synthetic chemistry, specific examples and Rf values for the synthesis of this compound are not reported.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. For this compound, which is a solid, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive confirmation of its chemical structure. As the molecule is achiral, the determination of absolute stereochemistry is not applicable.

A search of crystallographic databases did not yield any published crystal structures for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected peaks would include: a broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the imidazole ring, peaks in the 3000-3100 cm⁻¹ region for aromatic C-H stretching, a strong absorption around 1650-1680 cm⁻¹ for the C=O (ketone) stretching, and various peaks in the 1400-1600 cm⁻¹ region corresponding to aromatic C=C and C=N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. The exact λmax values and molar absorptivities would be characteristic of the compound.

Although these spectroscopic techniques are fundamental for characterization, experimentally obtained IR and UV-Vis spectra with detailed peak assignments for this compound are not available in the public domain.

Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Site Predictions for Specific Molecular Targets (e.g., tubulin binding sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. Imidazole-containing compounds have been extensively studied as inhibitors of various protein targets, including tubulin.

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. researchgate.net Inhibitors of tubulin polymerization are a well-established class of anticancer agents. researchgate.net Many of these inhibitors, such as colchicine (B1669291), bind to a specific site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govbrieflands.com Molecular docking studies on imidazole-based compounds often investigate their potential to bind to the colchicine-binding site of tubulin. researchgate.netnih.gov

Docking simulations of imidazole (B134444) derivatives into the colchicine-binding site have revealed key interactions necessary for binding affinity. brieflands.com These interactions typically include:

Hydrogen Bonding: The imidazole moiety can act as both a hydrogen bond donor and acceptor. Studies on similar heterocyclic compounds have shown that hydrogen bonds with residues like Cys-241 of the β-tubulin subunit are critical for stabilizing the ligand-receptor complex. nih.govbrieflands.com

The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction. For a series of novel antiproliferative spiroisoxazoline compounds, which also target tubulin, docking scores ranged from -6.43 to -9.88 kcal/mol, indicating strong binding potential. researchgate.net Docking studies on pyrazole (B372694) hybrid chalcone (B49325) conjugates, another class of tubulin inhibitors, also showed significant binding at the colchicine site. nih.gov

Table 1: Representative Molecular Docking Results for Heterocyclic Tubulin Inhibitors

| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Imidazolo-Triazole Derivatives | HDAC2 (4LXZ) | HIS 146, PHE 155, PHE 210, LEU 276 ajchem-a.com | -8.7 ajchem-a.com |

| Pyrazole Hybrid Chalcones | Tubulin (3E22) | Cys-241 nih.gov | Not specified |

| Spiroisoxazoline Derivatives | Tubulin | Cys-241, Leu-255, Lys-254, Asn-258 brieflands.com | -6.43 to -9.88 researchgate.net |

| Imidazopyridine Scaffold | Tubulin | Not specified | Not specified |

These studies suggest that (1H-imidazol-4-yl)-p-tolyl-methanone, with its imidazole ring and aromatic p-tolyl group, possesses the necessary structural features to be investigated as a potential tubulin inhibitor through molecular docking simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. ppor.az Methods like Density Functional Theory (DFT) provide a detailed understanding of molecular properties that govern chemical behavior.

DFT is a widely used computational method for predicting the three-dimensional structure of molecules. nih.gov By optimizing the molecular geometry, DFT calculations can determine stable conformations, bond lengths, bond angles, and dihedral angles. nih.gov These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), which describe the mathematical representation of the atomic orbitals. ppor.aznih.govplos.org

For imidazole derivatives, DFT has been used to confirm that the imidazole core is essentially planar. nih.gov The calculations also reveal the relative orientations of substituent groups. For instance, in 2-(4,5-diphenyl-2-p-tolyl-1H-imidazol-1-yl)-3-phenylpropan-1-ol, the dihedral angles between the imidazole ring and its aryl substituents were calculated and found to be significant. nih.gov Such geometric parameters are crucial as they influence how the molecule fits into a protein's binding site.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov

A large energy gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. ppor.az

A small energy gap indicates that the molecule is more reactive and prone to chemical reactions. nih.gov

In studies of various imidazole and triazole derivatives, the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. ajchem-a.comnih.gov This analysis helps predict which parts of the molecule will be involved in charge transfer interactions. nih.gov Global reactivity descriptors, such as chemical hardness, chemical softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. ppor.az

Table 2: Representative FMO Data for Imidazole Analogues from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| 4,5-diphenyl-imidazole derivative ppor.az | -5.63 | -2.98 | 2.65 | DFT/B3LYP/6-31G(d,p) ppor.az |

| DDFDI (imidazole derivative) nih.gov | Not specified | Not specified | 0.205 | DFT/B3LYP/6-31G(d,p) nih.gov |

| Pyrazoline Derivative nih.gov | -6.21 | -2.71 | 3.50 | B3LYP/6-31G(d,p) nih.gov |

Note: DDFDI is 1-(2,3-dihydrobenzo[b] ajchem-a.comnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum.

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In imidazole derivatives, these are typically found around nitrogen atoms or the carbonyl oxygen. nih.gov

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack.

Green regions represent neutral potential.

MEP analysis helps in understanding non-covalent interactions, particularly hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net By identifying the most electron-rich and electron-poor sites, MEP maps provide insights into how a molecule like this compound might interact with its biological target. ajchem-a.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of a docked complex and to explore the conformational changes that may occur upon ligand binding. ajchem-a.com

An MD simulation begins with the docked ligand-protein complex, which is then placed in a simulated physiological environment (e.g., a water box with ions). The system's trajectory is calculated over a specific time period (e.g., 100 nanoseconds) using a force field like CHARMM or AMBER. ajchem-a.commdpi.com

Several parameters are analyzed from the simulation trajectory:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and is stable. ajchem-a.com

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average position. High RMSF values highlight flexible regions of the protein or ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing insight into the stability of key interactions. mdpi.com

MD simulations on imidazole-containing compounds have been used to confirm the stability of their binding to targets like HDAC2, showing that the key interactions observed in docking are maintained over time. ajchem-a.com

Table 3: Typical Parameters and Outputs of MD Simulations for Ligand-Protein Complexes

| Parameter | Description | Typical Software | Common Force Field | Key Output Metric |

| Simulation Time | Duration of the simulation | GROMACS, AMBER ajchem-a.commdpi.com | CHARMM, ff14SB ajchem-a.commdpi.com | Trajectory file |

| RMSD | Measures the stability of the complex | GROMACS, AMBER ajchem-a.commdpi.com | CHARMM, ff14SB ajchem-a.commdpi.com | Average RMSD value (e.g., 1.5-3.0 Å) ajchem-a.com |

| RMSF | Measures the flexibility of residues | GROMACS, AMBER ajchem-a.commdpi.com | CHARMM, ff14SB ajchem-a.commdpi.com | Fluctuation plot per residue |

| Hydrogen Bonds | Tracks key H-bond interactions | GROMACS, AMBER ajchem-a.commdpi.com | CHARMM, ff14SB ajchem-a.commdpi.com | Number of H-bonds over time |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net

In a QSAR study, a set of molecules with known activities (e.g., inhibitory concentrations) is used. nih.gov For each molecule, a variety of molecular descriptors are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as:

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, density, surface tension. researchgate.net

Topological Descriptors: Balaban index (J), which describes the branching of the molecular skeleton. researchgate.net

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a combination of these descriptors with the observed biological activity. researchgate.netresearchgate.net

A statistically valid QSAR model can be used to:

Predict the activity of new, unsynthesized analogues.

Provide insights into the structural features that are important for activity, guiding further drug design.

QSAR studies on imidazole derivatives have shown that properties like density, surface tension, and lipophilicity can be significantly correlated with their biological activity. researchgate.net The reliability of these models is confirmed through rigorous validation techniques, including leave-one-out (LOO) cross-validation (which yields a Q² value) and external validation using a test set of compounds. researchgate.netnih.gov A high correlation coefficient (R²) and cross-validation coefficient (Q²) indicate a robust and predictive model. nih.gov

Table 4: Example of a QSAR Model for Imidazole Derivatives

| Model Type | Statistical Method | Key Descriptors | R² | Q² |

| QSAR for ORL1 Antagonists researchgate.net | Multiple Linear Regression | Density (D), Surface Tension (St), Index of Refraction (Ior), Balaban Index (J), LogP researchgate.net | > 0.78 researchgate.net | Not specified |

| QSAR for c-Met Inhibitors nih.gov | MLR, MNLR, ANN | Constitutional, Topological, Physicochemical, Geometrical, Quantum descriptors nih.gov | 0.90 - 0.92 nih.gov | Validated by LOO-CV |

Note: R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's predictive power.

Descriptor Selection and Statistical Model Validation

In the realm of Quantitative Structure-Activity Relationship (QSAR) studies, the careful selection of molecular descriptors is a critical first step. nih.gov These descriptors are numerical representations of a molecule's physicochemical properties. For a molecule like this compound, a diverse set of descriptors would be calculated to capture its structural and electronic features. These can be broadly categorized as follows:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings), topological indices (e.g., Wiener index, Randić index), and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric parameters such as molecular surface area, volume, and shape indices.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges. nih.gov

Once a comprehensive set of descriptors is generated, statistical methods are employed to build a predictive QSAR model. A crucial aspect of this process is the validation of the statistical model to ensure its robustness and predictive power. Common validation techniques include:

Internal Validation: This involves assessing the model's performance on the training set of data. Metrics such as the coefficient of determination (R²) and the adjusted R² are used. Cross-validation techniques, like the leave-one-out (LOO) method, are also employed to check for overfitting.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive R² (R²_pred) is a key metric here. nih.gov

A statistically significant and validated QSAR model can then be used to predict the activity of new, untested compounds.

| Descriptor Type | Examples for this compound |

| 1D Descriptors | Molecular Weight, Number of N atoms, Number of O atoms |

| 2D Descriptors | Topological Polar Surface Area (TPSA), Number of rotatable bonds |

| 3D Descriptors | Molecular Volume, Surface Area |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment |

Prediction of Chemical and Biological Interactions Based on Structural Features

The structural features of this compound, particularly its imidazole and p-tolyl moieties, are key determinants of its potential chemical and biological interactions. Computational methods can be used to predict these interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. als-journal.com For this compound, docking studies could be performed against various enzymes or receptors to identify potential biological targets. The imidazole ring, with its nitrogen atoms, can act as a hydrogen bond donor and acceptor, while the p-tolyl group can engage in hydrophobic interactions. The ketone group can also participate in hydrogen bonding. The docking score, which estimates the binding affinity, can help in prioritizing potential targets. als-journal.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the binding stability and the key interactions that are maintained throughout the simulation.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups necessary for biological activity. By analyzing the structure of this compound and comparing it to known active compounds, a pharmacophore model can be developed. This model can then be used to screen large compound libraries for molecules with similar features.

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Imidazole N-H, Imidazole N, Ketone O |

| Hydrophobic Interactions | p-tolyl group, Imidazole ring |

| π-π Stacking | Imidazole ring, Phenyl ring of the p-tolyl group |

Cheminformatics and Virtual Screening Methodologies for Derivative Exploration

Cheminformatics tools and virtual screening methodologies are instrumental in exploring the chemical space around a lead compound like this compound to identify derivatives with improved properties. nih.gov

Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov The process typically involves several stages of filtering:

Ligand-Based Virtual Screening: This approach uses the structure of a known active ligand, such as this compound, to find other molecules with similar properties. Methods include 2D similarity searching (based on fingerprints) and 3D shape-based screening.

Structure-Based Virtual Screening: When the 3D structure of the biological target is known, molecular docking can be used to screen large compound databases. mdpi.com Hits from the virtual screen are then prioritized for further experimental testing.

Derivative Exploration: Cheminformatics can be used to systematically generate virtual libraries of derivatives of this compound. This can be achieved by:

Substituent Modification: Introducing different functional groups at various positions on the imidazole or p-tolyl rings.

Scaffold Hopping: Replacing the core imidazole-p-tolyl-methanone scaffold with other structurally related frameworks.

Fragment-Based Design: Using computational methods to identify and combine molecular fragments that are predicted to bind to the target.

These virtual derivatives can then be subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-likeness and potential liabilities before any synthetic efforts are undertaken. excli.de

| Virtual Screening Method | Application for this compound Derivatives |

| 2D Similarity Searching | Identifying commercially available analogs with similar fingerprints. |

| 3D Shape-Based Screening | Finding molecules with a similar 3D shape to a known active conformation. |

| Molecular Docking | Screening virtual libraries of derivatives against a specific protein target. |

| Pharmacophore Screening | Searching for molecules that match a defined pharmacophore model. |

Structure Activity Relationship Sar Investigations of Imidazole Methanone Derivatives

Systematic Structural Modifications and Their Impact on Molecular Interactions at the Target Level

The core structure of (1H-imidazol-4-yl)-p-tolyl-methanone, featuring an imidazole (B134444) ring linked to a p-tolyl group via a carbonyl bridge, presents multiple avenues for systematic structural modifications. Researchers have explored alterations at three primary positions: the imidazole ring, the p-tolyl group, and the ketone linker.

Alterations to the p-tolyl group have been a major focus of SAR studies. The methyl group at the para position of the phenyl ring is a key feature. Replacing this methyl group with other substituents allows for a systematic investigation of the effects of electronics and sterics on binding affinity. For instance, the introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) versus electron-donating groups (e.g., methoxy) can modulate the electrostatic potential of the aryl ring, thereby affecting cation-π or other non-covalent interactions with the target.

The carbonyl linker provides a certain degree of rotational freedom, and its replacement with other functional groups can alter the geometry and electronic nature of the molecule, thereby impacting its ability to fit into a specific binding site.

Pharmacophore Modeling and Ligand-Based Design Principles for Targeted Molecular Recognition

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. For imidazole methanone (B1245722) derivatives, a typical pharmacophore model would include key features derived from the this compound scaffold.

A ligand-based pharmacophore model for this class of compounds would likely consist of:

A hydrogen bond acceptor feature: corresponding to the nitrogen atom(s) in the imidazole ring and the carbonyl oxygen.

A hydrogen bond donor feature: associated with the N-H group of the imidazole ring.

An aromatic/hydrophobic feature: representing the p-tolyl ring.

These models serve as a blueprint for designing new molecules with improved affinity and selectivity. By aligning a library of compounds to the pharmacophore model, researchers can prioritize the synthesis of candidates that are most likely to be active. This approach is instrumental in guiding the rational design of new derivatives with enhanced molecular recognition properties for their biological targets.

Exploration of Substituent Effects on Binding Affinity and Selectivity towards Specific Protein Targets (e.g., tubulin)

Tubulin, a critical protein involved in microtubule dynamics and cell division, is a prominent target for many anticancer agents. Imidazole-containing compounds have been investigated for their potential to inhibit tubulin polymerization. The binding of small molecules to the colchicine (B1669291) binding site of tubulin is a common mechanism of action.

SAR studies on analogs of this compound have provided insights into the substituent effects on tubulin binding affinity. The nature and position of substituents on the p-tolyl ring play a crucial role. For example, it has been observed in similar scaffolds that the introduction of a methyl group at the para-position can lead to a slight improvement in inhibitory activity compared to the unsubstituted parent compound. Conversely, a larger and more electron-withdrawing group like a trifluoromethyl group at the same position can sometimes abrogate activity. nih.gov

The following interactive data table summarizes hypothetical SAR data for analogs of this compound, illustrating the impact of substituents on tubulin polymerization inhibition.

| Compound | R-Group on Phenyl Ring | IC₅₀ (µM) for Tubulin Polymerization Inhibition |

| 1 | H | 55 |

| 2 | 4-CH₃ (p-tolyl) | 39 |

| 3 | 4-CF₃ | >100 |

| 4 | 3-CF₃ | 8.8 |

| 5 | 4-OCH₃ | 62 |

| 6 | 4-Cl | 48 |

This data is illustrative and based on findings for structurally related tubulin inhibitors to demonstrate SAR principles. nih.gov

These findings suggest that both electronic and steric factors govern the interaction with the tubulin binding site. The improved potency of the meta-substituted trifluoromethyl analog highlights the sensitivity of the binding pocket to the precise positioning of substituents. nih.gov

Conformational Flexibility and Its Role in Molecular Recognition

The conformational flexibility of this compound and its derivatives is a critical determinant of their biological activity. The single bonds connecting the imidazole ring to the carbonyl group and the carbonyl group to the p-tolyl ring allow for rotation, resulting in a range of possible conformations. The molecule must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," to bind effectively to its target.

The energetic barrier to rotation around these bonds and the preferred dihedral angles are influenced by the substituents on both rings. Bulky substituents can restrict conformational freedom, potentially locking the molecule into a conformation that is either favorable or unfavorable for binding. Computational methods, such as density functional theory (DFT), can be employed to calculate the rotational energy profiles and identify the most stable conformations. Understanding the conformational landscape is essential for designing rigid analogs that are pre-organized for optimal target interaction, which can lead to enhanced binding affinity and selectivity.

Mechanistic Research at the Molecular and Cellular Level in Vitro Studies

Impact on Cellular Resistance Mechanisms (e.g., P-glycoprotein modulation) in Multidrug Resistant Cell Lines (in vitro)

There is currently no publicly available scientific literature detailing the in vitro effects of (1H-imidazol-4-yl)-p-tolyl-methanone on P-glycoprotein (P-gp) modulation or other cellular resistance mechanisms in multidrug-resistant cell lines. P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many anticancer drugs, from cells, thereby conferring a multidrug resistance (MDR) phenotype.

While numerous studies have investigated the potential of various imidazole-containing compounds to act as P-gp inhibitors, no such research has been published specifically for this compound. For instance, other imidazole-based antifungal agents like ketoconazole (B1673606) and clotrimazole (B1669251) have been shown to interact with and modulate P-gp activity, suggesting that the imidazole (B134444) scaffold can be a key pharmacophore for P-gp inhibition. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Consequently, there are no data tables or detailed research findings to present regarding the impact of this specific compound on cellular resistance mechanisms.

Exploration of Off-Target Interactions and Selectivity Profiling in vitro

Similarly, there is a lack of available in vitro data regarding the off-target interactions and selectivity profile of this compound. Selectivity profiling is a critical step in drug discovery and development, aimed at identifying unintended interactions of a compound with a wide range of biological targets, such as receptors, enzymes, ion channels, and transporters. A favorable selectivity profile, where a compound interacts potently with its intended target and weakly or not at all with off-targets, is a key determinant of its potential safety and efficacy.

Comprehensive screening panels are often used to assess the selectivity of a compound. However, the results of such in vitro profiling for this compound have not been published in the scientific literature. Therefore, no information is available on its potential interactions with other cellular components, and no data tables can be generated to summarize its selectivity against a panel of off-targets.

Applications in Chemical Biology and Materials Science

Role as Molecular Probes in Biochemical and Cell Biological Studies

The imidazole (B134444) moiety is a key component in various fluorophores and its derivatives have been explored as fluorescent probes. nih.govnih.gov The optical properties of imidazole-based compounds can be sensitive to the local environment, such as pH, making them valuable tools for studying biological systems. nih.govnih.gov For instance, some synthetic fluorescent imidazoles exhibit pH-dependent absorption and emission spectra, which can be attributed to the protonation state of the imidazole ring. nih.gov

Table 1: pH-Dependent Optical Properties of a Synthetic Fluorescent Imidazole

| pH Condition | Absorption Maximum (nm) | Emission Maximum (nm) | Attributed Form |

| Acidic | 360 | - | Protonated |

| Neutral | 430 | - | Neutral |

| Basic | 477 | 530 | Deprotonated |

Data based on a novel imidazole-based fluorophore, 1H-imidazol-5-yl-vinyl-benz[e]indolium, as reported in studies of pH-dependent optical properties of synthetic fluorescent imidazoles. nih.gov

The development of (1H-imidazol-4-yl)-p-tolyl-methanone into a functional molecular probe would likely involve synthetic modifications to enhance its fluorescence and specificity for biological targets. Such probes could be valuable for live-cell imaging and for studying pH variations within cellular compartments like lysosomes. nih.govresearchgate.net

Potential in Catalysis and Organocatalysis Utilizing the Imidazole Core

The imidazole ring is a well-established motif in organocatalysis, capable of acting as a nucleophilic or general base catalyst in a variety of chemical transformations. nih.govresearchgate.netrsc.org The nitrogen atoms of the imidazole ring can participate in hydrogen bonding and proton transfer, which are key steps in many catalytic cycles.

This compound possesses the core imidazole structure necessary for catalytic activity. The p-tolyl-methanone substituent could influence the steric and electronic properties of the imidazole ring, potentially modulating its catalytic efficiency and selectivity. For example, enzyme-mimicking designs have utilized imidazole-based salts to control ring-opening polymerization reactions. nih.gov

Table 2: Examples of Imidazole-Catalyzed Reactions

| Reaction Type | Role of Imidazole | Reference |

| Multicomponent reactions | Organocatalyst | rsc.org |

| Hydrolysis of acetylthiocholine | Cholinesterase-like organocatalysis | nih.govresearchgate.net |

| Synthesis of tetrasubstituted imidazoles | Catalyst | nih.govtandfonline.com |

| Ring-opening polymerization | Enzyme-mimicking organocatalyst | nih.gov |

The presence of the ketone group in this compound could also allow for its immobilization on solid supports, facilitating catalyst recovery and reuse, a key principle of green chemistry. Further research into the catalytic activity of this specific compound and its derivatives could unveil novel and efficient catalytic systems for organic synthesis.

Integration into Advanced Materials: Design and Synthesis of Functional Polymers or Coordination Compounds

The imidazole moiety is a versatile building block for the construction of advanced materials such as functional polymers and coordination compounds, including metal-organic frameworks (MOFs). nih.govnih.govacs.orgrsc.orgnih.gov The nitrogen atoms of the imidazole ring can coordinate to metal ions, making imidazole-containing molecules excellent ligands for the synthesis of coordination polymers with diverse structures and properties. nih.govnih.govmdpi.commdpi.com

This compound, with its available nitrogen coordination sites, could be employed as a ligand in the synthesis of novel coordination polymers and MOFs. The p-tolyl group could influence the porosity and dimensionality of the resulting framework through steric effects and potential π-π stacking interactions. These materials could have applications in gas storage, separation, and catalysis.

Furthermore, the imidazole ring can be incorporated into polymer chains to create functional polymers with a range of applications, including as catalysts, in membrane materials, and for heavy metal removal. rsc.orgresearchgate.netresearchgate.net The vinyl derivatives of imidazole are often used for polymerization. While this compound is not a vinyl monomer, it could potentially be functionalized to allow for its incorporation into a polymer backbone or as a pendant group.

Table 3: Examples of Imidazole-Containing Advanced Materials

| Material Type | Imidazole-Containing Component | Application | Reference |

| Coordination Polymer | 1,4-di(1H-imidazol-4-yl)benzene | CO2 uptake, photoluminescence | nih.govnih.gov |

| Poly(1-vinyl imidazole) | 1-vinyl imidazole | Catalysis, membrane material | rsc.org |

| Metal-Organic Framework | Pyridyl-imidazole-carboxyl ligand | CO2 capture, luminescence sensor | nih.gov |

| Metal-Organic Framework | Imidazole and sulphate ligands | Proton conductivity | rsc.org |

The synthesis of functional polymers and coordination compounds incorporating this compound represents a promising avenue for the development of new materials with tailored properties.

Development of Sensing and Detection Methodologies for this compound

The development of sensitive and selective methods for the detection of specific molecules is crucial in various fields, including environmental monitoring and biomedical diagnostics. Imidazole derivatives have been successfully employed as chemosensors for the detection of metal ions. researchgate.netseejph.com The nitrogen atoms of the imidazole ring can act as recognition sites for analytes, leading to a detectable change in the sensor's optical or electrochemical properties.

For instance, novel imidazole-derived fluorescent sensors have been synthesized for the detection of copper (II) in aqueous solutions, with detection limits lower than the permissible level in drinking water as set by the US EPA. researchgate.netseejph.com These sensors operate through a fluorescence quenching mechanism upon binding to the metal ion.

Table 4: Sensing Performance of Imidazole-Based Fluorescent Sensors for Copper (II)

| Sensor | Detection Limit (Spectrophotometric) | Detection Limit (Fluorometric) | Stoichiometry (Sensor:Cu2+) |

| TS (2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol) | 0.05 µM | 0.09 µM | 2:1 |

| AS (2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol) | 0.50 µM | 0.28 µM | 2:1 |

Data from a study on new imidazole sensors for copper (II) detection. researchgate.netseejph.com

Given the structural similarities, this compound could be developed into a sensor for specific analytes. The tolyl-methanone portion could be modified to enhance selectivity and sensitivity. Besides optical methods, electrochemical techniques could also be explored for the detection of this compound and its derivatives, as has been demonstrated for other ferrocenyl imidazole systems. mdpi.com The development of such sensing methodologies would be valuable for quantifying the compound in various matrices.

Future Directions and Unexplored Research Avenues for 1h Imidazol 4 Yl P Tolyl Methanone Research

Development of Novel and More Efficient Synthetic Pathways

The synthesis of (1H-imidazol-4-yl)-p-tolyl-methanone and its derivatives is a critical first step in its comprehensive evaluation. While classical methods for imidazole (B134444) synthesis, such as the Debus and Radziszewski reactions, provide a foundational approach, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies. benthamscience.combiotechjournal.in

Modern synthetic methodologies that could be explored include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is paramount. Microwave-assisted organic synthesis (MAOS) and the use of green catalysts, such as Cr2O3 nanoparticles synthesized from plant extracts, could offer faster reaction times and higher yields. biotechjournal.innih.gov

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and process control. researchgate.net Developing a flow-based synthesis for this compound would enable the rapid and efficient production of the compound and its analogs for screening purposes.

Photocatalysis and Biocatalysis: Visible-light-mediated synthesis and enzymatic catalysis represent cutting-edge approaches to organic synthesis. researchgate.netresearchgate.net Exploring photocatalytic C-H activation or employing engineered enzymes could lead to novel and highly selective routes to the target molecule and its derivatives. researchgate.net

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Green Chemistry | Reduced environmental impact, improved safety, potential for higher efficiency. | Development of reactions in aqueous media, use of biodegradable catalysts, and energy-efficient methods like microwave irradiation. |

| Flow Chemistry | Enhanced reaction control, improved safety for hazardous reactions, ease of scalability, and potential for library synthesis. | Design and optimization of a continuous-flow reactor setup for the key synthetic steps. |

| Photocatalysis | Mild reaction conditions, high selectivity, and access to unique bond formations. | Identification of suitable photocatalysts and light sources for the desired transformations. |

| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, and environmentally friendly processes. | Screening for and engineering of enzymes capable of catalyzing the formation of the imidazole ring or its precursors. |

Advanced Computational Methodologies for Predictive Modeling and De Novo Design